reactive blue 231

Overview

Description

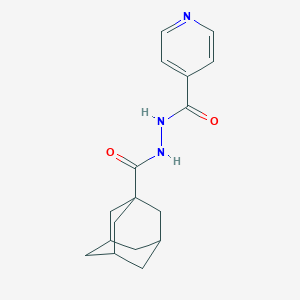

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an adamantane moiety, which is known for its rigidity and stability, coupled with a pyridine ring and a carbohydrazide group. These structural features contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with pyridine-4-carboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

Adamantane-1-carbohydrazide+Pyridine-4-carboxaldehyde→N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring and the carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the development of new materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to effectively bind to its targets. The pyridine ring and carbohydrazide group contribute to its reactivity and ability to form hydrogen bonds, enhancing its biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- E-N’-(pyridine-3-yl)methylideneadamantane-1-carbohydrazide

- E-N’-(5-nitrothiophen-2-yl)methylideneadamantane-1-carbohydrazide

Uniqueness

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide is unique due to the combination of the adamantane moiety with the pyridine ring and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Reactive Blue 231 is a synthetic dye primarily used in the textile industry for dyeing cellulose fibers, particularly cotton. It belongs to the class of reactive dyes, known for their ability to form covalent bonds with fibers, which results in excellent colorfastness. The dye's vibrant blue hue can vary based on solvent and concentration, showcasing different shades under varying conditions.

Biological Activity

The biological activity of this compound has been extensively studied due to concerns regarding its environmental impact and potential toxicity. Research indicates that reactive dyes, including this compound, can exhibit cytotoxic effects on various cell lines. The mechanisms underlying this toxicity may involve:

- Oxidative Stress : this compound can induce oxidative stress in cells, leading to cellular damage.

- Disruption of Cellular Functions : The dye may interfere with normal cellular processes, impacting cell viability and function.

Cytotoxicity Studies

A number of studies have investigated the cytotoxic effects of this compound on different cell lines. For instance:

- Study A : This study assessed the effects of this compound on human liver cancer cells (HepG2). Results indicated a significant reduction in cell viability at concentrations above 50 µg/mL after 24 hours of exposure.

- Study B : In another investigation involving human lung fibroblast cells (WI-38), exposure to this compound resulted in increased levels of reactive oxygen species (ROS), suggesting a mechanism of oxidative damage.

Table: Summary of Cytotoxicity Studies

| Study | Cell Line | Concentration (µg/mL) | Exposure Time | Viability Reduction (%) |

|---|---|---|---|---|

| A | HepG2 | 50 | 24 hours | 70 |

| B | WI-38 | 100 | 48 hours | 65 |

Environmental Impact and Biodegradability

Research has also focused on the environmental implications of this compound. Studies have shown that this compound is persistent in aquatic environments and can be toxic to aquatic organisms.

Biodegradation Studies

Efforts to assess the biodegradability of this compound have revealed that:

- Microbial Degradation : Certain microbial strains have been identified that can degrade this compound effectively. For example, Trametes hirsuta and Pleurotus florida have demonstrated decolorization capabilities towards this dye.

- Chemical Treatment Methods : Various chemical treatments, including oxidation with ozone or Fenton's reagent, have been explored for the degradation of this compound in wastewater.

Table: Microbial Strains for Biodegradation

| Microbial Strain | Decolorization Rate (%) | Conditions |

|---|---|---|

| Trametes hirsuta | 85 | Aerobic conditions |

| Pleurotus florida | 78 | Aerobic conditions |

Case Study: Textile Industry Effluent

A case study conducted in a textile manufacturing facility highlighted the challenges posed by this compound in wastewater treatment. The facility implemented a combination of biological treatment followed by activated carbon adsorption, achieving a reduction in dye concentration from over 500 mg/L to below detectable limits.

Case Study: Human Health Implications

Another case study examined the health implications associated with occupational exposure to this compound among textile workers. The findings indicated an increased incidence of respiratory issues and skin irritations among workers handling the dye without adequate protective measures.

Properties

IUPAC Name |

N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c21-15(14-1-3-18-4-2-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKCGGYPMLXZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90317912 | |

| Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49736890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71458-51-0, 115682-09-2 | |

| Record name | NSC322038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Reactive Blue 231 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.